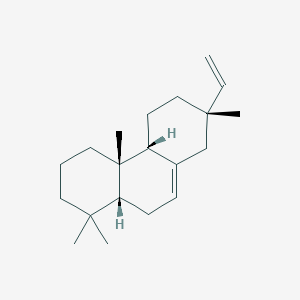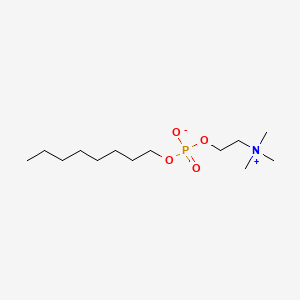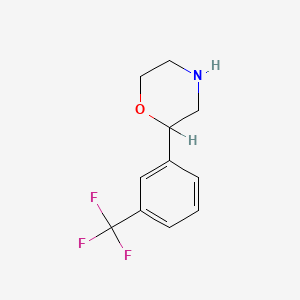
Flumexadol
Overview
Description
Flumexadol, also known by its developmental code name CERM-1841, is a non-opioid analgesic compound that has been researched for its potential therapeutic applications. It acts primarily as an agonist of serotonin receptors, specifically the 5-HT1A, 5-HT2C, and to a lesser extent, the 5-HT2A receptors . Despite its promising pharmacological profile, this compound has never been marketed.
Mechanism of Action
Target of Action
Flumexadol primarily targets the serotonin 5-HT1A and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite among other functions. The compound has a higher affinity for the 5-HT1A (pKi = 7.1) and 5-HT2C (pKi = 7.5) receptors and, to a much lesser extent, the 5-HT2A (pKi = 6.0) receptor .
Mode of Action
This compound acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors . This means that it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Action Environment
The efficacy and stability of this compound, like many drugs, could be influenced by various environmental factors . These could include factors such as diet, lifestyle, co-administration with other drugs, and individual genetic variations . Understanding these factors can help optimize drug therapy and minimize adverse effects.
Biochemical Analysis
Biochemical Properties
Flumexadol plays a significant role in biochemical reactions by acting as an agonist of serotonin receptors. It interacts with the 5-HT1A, 5-HT2C, and to a lesser extent, the 5-HT2A receptors . These interactions are crucial as they influence the modulation of neurotransmitter release, which can affect mood, pain perception, and other physiological processes. The binding affinity of this compound to these receptors suggests its potential use in managing pain and possibly as an anorectic agent .
Cellular Effects
This compound influences various cellular processes by modulating serotonin receptor activity. In neuronal cells, it can alter cell signaling pathways, impacting neurotransmitter release and synaptic plasticity . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function. The compound’s interaction with serotonin receptors also suggests potential effects on mood regulation and appetite control .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its agonistic action on serotonin receptors. By binding to the 5-HT1A and 5-HT2C receptors, this compound can activate these receptors, leading to downstream signaling events that modulate neurotransmitter release and neuronal excitability . This mechanism is similar to other serotonin receptor agonists, which are known to influence mood, anxiety, and pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies in vitro and in vivo have indicated that this compound can maintain its analgesic properties over extended periods, although the exact duration of its effectiveness can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide significant analgesic effects without notable adverse reactions . At higher doses, this compound can induce toxic effects, including potential neurotoxicity and alterations in normal physiological functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with liver enzymes responsible for drug metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that can influence its pharmacokinetic profile. These metabolic processes are crucial for understanding the compound’s bioavailability and potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as the central nervous system, where it can exert its therapeutic effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s localization is directed by specific targeting signals that ensure its presence at the appropriate sites for receptor binding and activation. This precise localization is essential for its effectiveness in modulating neurotransmitter release and neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flumexadol involves several key steps:
Halogenation: The process begins with the halogenation of 2-chloro ethyl vinyl ether using molecular bromine to produce 1,2-dibromo-1-(2-chloroethoxy)ethane.
Grignard Reaction: This intermediate undergoes a Grignard reaction with 3-bromobenzotrifluoride, resulting in 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene.
Amination: The product is then treated with benzylamine to yield 4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine.
Catalytic Hydrogenation: Finally, catalytic hydrogenation removes the benzyl protecting group, completing the synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Flumexadol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is typical.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of this compound but with modified functional groups, enhancing or altering its pharmacological properties .
Scientific Research Applications
Flumexadol has been explored in several scientific research areas:
Chemistry: As a model compound for studying serotonin receptor agonists.
Biology: Investigating its effects on serotonin pathways and receptor binding.
Medicine: Potential use as an analgesic and anorectic agent due to its receptor activity.
Industry: Possible applications in developing new therapeutic agents targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
Oxaflozane: A prodrug of Flumexadol, used clinically in France as an antidepressant and anxiolytic agent.
Befiradol: Another serotonin receptor agonist with similar pharmacological properties.
Fenfluramine: Known for its appetite-suppressing effects through serotonin receptor modulation.
Fludorex: A compound with similar receptor activity.
Fluminorex: Another related compound with serotonin receptor agonism
Uniqueness
This compound’s unique profile lies in its high selectivity for the 5-HT2C receptor and its non-opioid analgesic properties. This makes it a promising candidate for developing new pain management therapies without the risk of opioid addiction.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYCYWPUGKQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865570 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30914-89-7 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumexadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030914897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMEXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9783UEL0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
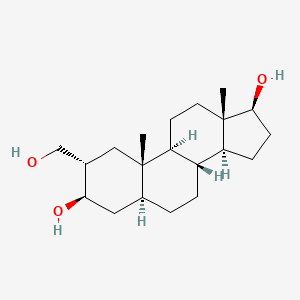

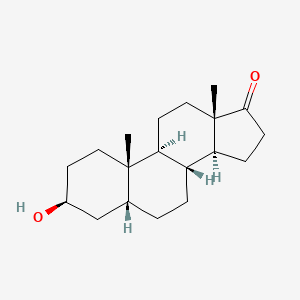
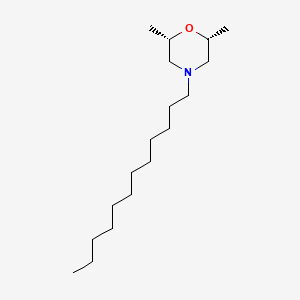
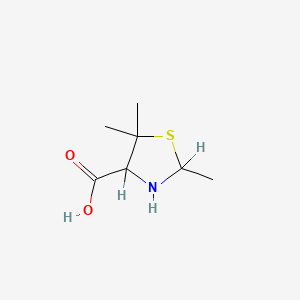
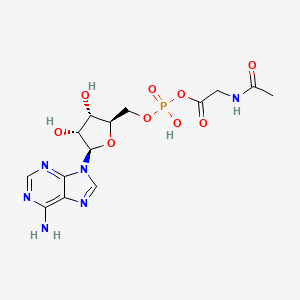
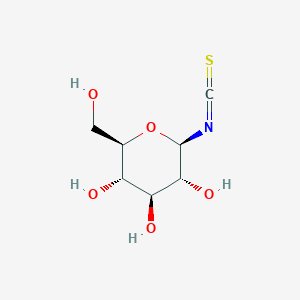
![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
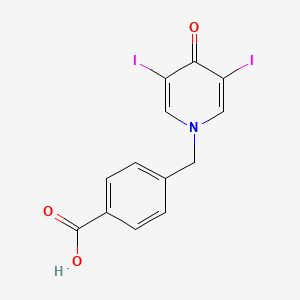

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
